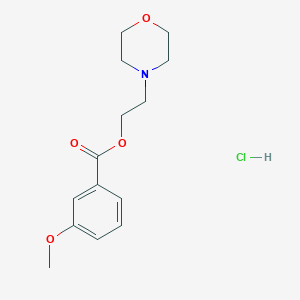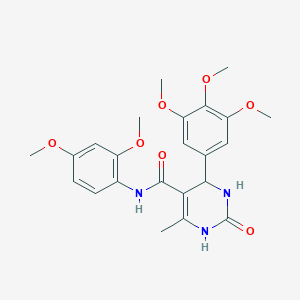![molecular formula C28H26N2O3S B3963080 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3963080.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Descripción general
Descripción
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for energy production and biosynthesis in cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
CB-839 inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for energy production and biosynthesis in cancer cells. By inhibiting glutaminase, CB-839 deprives cancer cells of a key nutrient source, leading to metabolic stress and cell death.
Biochemical and physiological effects:
CB-839 has been shown to induce metabolic stress in cancer cells by inhibiting glutaminase. This leads to a decrease in the levels of intracellular glutamate and other metabolites that are essential for cancer cell growth and survival. CB-839 has also been shown to enhance the activity of the immune system by modulating the tumor microenvironment. In preclinical studies, CB-839 has been shown to reduce the levels of immunosuppressive cells and increase the infiltration of effector T cells into the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for lab experiments, including its potency and selectivity for glutaminase inhibition, its ability to induce metabolic stress in cancer cells, and its potential to enhance the efficacy of other cancer therapies. However, CB-839 also has some limitations, including its potential toxicity to normal cells and its potential to induce drug resistance in cancer cells.
Direcciones Futuras
There are several future directions for the development of CB-839 and other glutaminase inhibitors. One direction is the combination of CB-839 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is the identification of biomarkers that can predict the response to CB-839 and other glutaminase inhibitors. Additionally, the development of more potent and selective glutaminase inhibitors is an area of active research. Finally, the evaluation of CB-839 in combination with other metabolic inhibitors is an emerging area of research that has the potential to lead to new cancer therapies.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied in preclinical models of various types of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, CB-839 has been shown to inhibit cancer cell growth and induce cell death by targeting the metabolic vulnerabilities of cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. Currently, CB-839 is being evaluated in clinical trials for the treatment of advanced solid tumors, lymphomas, and multiple myeloma.
Propiedades
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-21-15-17-22(18-16-21)30(34(32,33)24-9-3-2-4-10-24)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJESBCSXQWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclobutyl-5-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3963004.png)
![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)
![1-(3-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3963010.png)


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963053.png)

![2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3963069.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide](/img/structure/B3963077.png)
![1-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3963085.png)
